tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Catalog No.
S1776700
CAS No.
187100-75-0
M.F
C35H58Li4N7O17P3S
M. Wt
1001.622
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-...

CAS Number

187100-75-0

Product Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Molecular Formula

C35H58Li4N7O17P3S

Molecular Weight

1001.622

InChI

InChI=1S/C35H62N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);;;;/q;4*+1/p-4/t24-,28-,29-,30+,34-;;;;/m1..../s1

InChI Key

DMIGQCYHWKIMOK-RUVUOEETSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Substrate for Protein Myristoylation:

  • Myristoyl coenzyme A serves as a substrate for protein myristoylation, a process where a fatty acid group (myristoyl) is attached to the N-terminal glycine residue of specific proteins.
  • This modification plays a crucial role in protein localization, targeting, and function.
  • Researchers use myristoyl coenzyme A to study protein myristoylation and its impact on various cellular processes [].

Investigation of Fatty Acid Metabolism:

  • Myristoyl coenzyme A is a key intermediate in de novo fatty acid synthesis, the process by which cells generate fatty acids from scratch.
  • Scientists utilize myristoyl coenzyme A to investigate the regulation and mechanisms of fatty acid biosynthesis [].

Studies on Cellular Signaling:

  • Recent research suggests that myristoyl coenzyme A might be involved in cellular signaling pathways.
  • Scientists are investigating the potential role of myristoyl coenzyme A in regulating various cellular functions through signal transduction mechanisms [].

Tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate is a complex organic compound characterized by a unique structure that incorporates a purine base, hydroxy groups, and multiple phosphates. This compound is notable for its potential biological activities and applications in biochemical research. Its molecular formula includes elements such as carbon (C), hydrogen (H), nitrogen (N), oxygen (O), phosphorus (P), and lithium (Li), which contribute to its diverse functionalities.

The chemical behavior of tetralithium phosphate compounds often involves reactions typical of phosphates and amines. These reactions can include:

  • Phosphorylation Reactions: The phosphate groups can participate in phosphorylation of various substrates, influencing cellular signaling pathways.
  • Hydrolysis: The compound may undergo hydrolysis under certain conditions, leading to the release of phosphate groups.
  • Complex Formation: It can form complexes with metal ions or other biomolecules, impacting its solubility and reactivity.

Tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate exhibits significant biological activity due to its structural components:

  • Cell Signaling: It plays a role in cell signaling pathways by acting as a phosphate donor.
  • Enzyme Regulation: The compound may influence enzyme activities through phosphorylation mechanisms.
  • Potential Therapeutic

The synthesis of tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy...] involves multiple steps:

  • Starting Materials: The synthesis begins with the appropriate purine derivatives and phosphoric acid.
  • Phosphorylation: Utilizing phosphoramidite chemistry or similar methodologies to attach phosphate groups to the organic backbone.
  • Purification: The final product is purified through methods such as chromatography to ensure high purity and yield.

This compound has various applications in scientific research and potential therapeutic areas:

  • Biochemical Research: Used as a tool in studies involving phosphorylation and enzyme activity.
  • Drug Development: Potential candidate for developing drugs targeting specific pathways in diseases such as cancer or metabolic disorders.
  • Diagnostic Tools: Can be utilized in assays that require phosphate donors or specific interactions with biomolecules.

Interaction studies of tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy...] have shown that it can bind to various proteins and enzymes:

  • Protein Binding: Investigations into its binding affinity with proteins involved in cell signaling have revealed critical insights into its mechanism of action.
  • Inhibition Studies: Studies have indicated that this compound may inhibit certain enzymes by competing with natural substrates.
  • Therapeutic Implications: Understanding these interactions can lead to the development of targeted therapies.

Several compounds share structural similarities with tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy...] but differ in their functional groups or biological activities:

Compound NameStructure/FunctionalityUnique Features
Adenosine TriphosphateEnergy currency of the cell; involved in energy transferContains three phosphate groups; energy-rich
Uridine 5'-DiphosphateInvolved in carbohydrate metabolismLacks sulfate group; primarily involved in glycosylation
Cytidine 5'-TriphosphatePlays a role in RNA synthesisContains cytidine; not directly involved in sulfation
Guanosine TriphosphateInvolved in protein synthesisContains guanosine; different metabolic roles

Tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy...] stands out due to its specific role as a complex phosphate donor with unique structural attributes that may confer distinct biological activities not found in other similar compounds.

Dates

Modify: 2024-04-14

Explore Compound Types